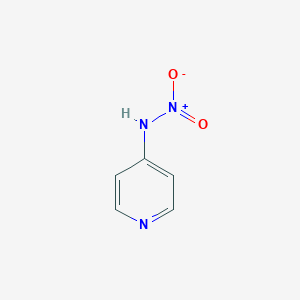

4-Nitroaminopyridine

Description

4-Nitroaminopyridine is a pyridine derivative featuring both amino (-NH₂) and nitro (-NO₂) substituents on the heterocyclic ring. The nitro group, being a strong electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, enhancing reactivity in electrophilic or nucleophilic substitution reactions. Such compounds are pivotal in organic synthesis, particularly in constructing heterocyclic drugs and bioactive molecules .

For example, 4-aminopyridine (4AP, C₅H₆N₂), a well-studied derivative, has a molecular weight of 94.11 g/mol and is used therapeutically to improve neuromuscular transmission in conditions like multiple sclerosis .

Properties

CAS No. |

26482-55-3 |

|---|---|

Molecular Formula |

C5H5N3O2 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

N-pyridin-4-ylnitramide |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)7-5-1-3-6-4-2-5/h1-4H,(H,6,7) |

InChI Key |

CTHDGKOXYODVEB-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1N[N+](=O)[O-] |

Canonical SMILES |

C1=CN=CC=C1N[N+](=O)[O-] |

Other CAS No. |

26482-55-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-nitroaminopyridine (inferred structure) with structurally related aminopyridine and nitropyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Nitroaminopyridine Derivatives

Key Comparisons

Substituent Position and Electronic Effects 4-Aminopyridine (4AP): The amino group at C4 enhances basicity and bioavailability, enabling therapeutic use . In contrast, nitro-substituted analogs (e.g., 2-Chloro-5-nitropyridin-4-amine) exhibit reduced basicity due to the electron-withdrawing nitro group, which may limit membrane permeability but enhance reactivity in synthetic applications . Hydrogen Bonding: Nitroaminopyridines like 2-Chloro-5-nitropyridin-4-amine form extensive N–H···O/N hydrogen bonds, influencing crystal packing and stability. This contrasts with 4AP, which primarily interacts via weaker van der Waals forces .

Pharmacological vs. Synthetic Utility 4AP is a potassium channel blocker approved for clinical use, whereas nitroaminopyridines are predominantly intermediates in drug synthesis. For example, 2-Chloro-5-nitropyridin-4-amine is a precursor for cytokine inhibitors , while 4-Methyl-3-nitropyridin-2-amine serves in agrochemical development .

Reactivity and Stability Nitro groups in 2-Amino-3-methyl-5-nitropyridine increase susceptibility to reduction reactions, enabling transformations into amine or hydroxylamine derivatives. This contrasts with 4AP, which undergoes electrophilic substitution at the amino group .

Toxicity and Safety 4AP has a well-documented safety profile with LD₅₀ (oral, rat) of 21 mg/kg . Nitro derivatives, however, may pose higher toxicity risks due to nitro group metabolism into reactive intermediates (e.g., nitroso compounds), as seen in 4-Nitrosomethylaminopyridine ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.